VanR protein - 142871-07-6

VanR protein

Catalog Number: EVT-1521157
CAS Number: 142871-07-6
Molecular Formula: C8H14FNO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

VanR is derived from various Streptomyces species, with Streptomyces coelicolor being one of the most studied sources. It belongs to the family of response regulators within the larger superfamily of bacterial regulatory proteins. This classification is based on its structural and functional characteristics, particularly its ability to undergo phosphorylation and interact with DNA to regulate gene expression.

Synthesis Analysis

Methods

The synthesis of VanR involves recombinant DNA technology, where the gene encoding VanR is cloned into an expression vector and transformed into Escherichia coli. The protein is then expressed and purified using techniques such as immobilized metal-ion affinity chromatography followed by gel filtration.

Technical Details

  1. Expression: The VanR protein is typically expressed in E. coli under controlled conditions to optimize yield and solubility.
  2. Purification: Following expression, purification steps include:
    • Immobilized Metal-Ion Affinity Chromatography: This step exploits the histidine tag often used in recombinant proteins for initial purification.
    • Gel Filtration Chromatography: This further purifies the protein based on size, ensuring that only properly folded and functional VanR is obtained.
Molecular Structure Analysis

Structure

VanR protein exhibits a complex structure characterized by distinct domains responsible for its function as a response regulator. The crystal structures of both inactive and activated forms have been elucidated, revealing significant conformational changes upon phosphorylation.

Data

  • Crystal Structure Resolution: The structures have been resolved at high resolutions (2.0 Å for activated state, 2.3 Å for inactive state) using X-ray crystallography.
  • Space Group: Both states crystallize in the P6_522 space group but exhibit different unit-cell dimensions, indicating structural rearrangements upon activation.
Chemical Reactions Analysis

Reactions

VanR undergoes phosphorylation at an aspartate residue, which is crucial for its activation. This reaction typically mimics natural phosphorylation processes but can also be achieved using chemical agents like beryllium fluoride.

Technical Details

  • Phosphorylation Reaction: The activation mechanism involves transferring a phosphate group to an aspartate residue in the response regulator domain.
  • Chemical Mimicry: Beryllium fluoride acts as a mimic for aspartate phosphorylation, facilitating structural studies of the activated state without requiring natural substrates.
Mechanism of Action

Process

The mechanism by which VanR regulates gene expression involves several steps:

  1. Phosphorylation: Upon receiving a signal (often from a sensor kinase), VanR becomes phosphorylated.
  2. Conformational Change: This phosphorylation induces a conformational change that enhances its ability to bind to target DNA sequences.
  3. Gene Regulation: Once bound to DNA, VanR activates or represses the transcription of genes associated with antibiotic resistance.

Data

Studies have shown that the binding affinity and specificity of VanR for its target promoters are significantly influenced by its phosphorylation state, which alters its interaction dynamics with DNA.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The stability of VanR can be affected by pH and ionic strength, necessitating careful control during purification and storage.
  • Spectroscopic Characteristics: Techniques such as circular dichroism can be employed to assess secondary structure content and folding efficiency.
Applications

Scientific Uses

VanR protein has several important applications in scientific research:

  • Antibiotic Resistance Studies: Understanding how VanR mediates resistance mechanisms aids in developing strategies to combat bacterial infections.
  • Structural Biology: The detailed study of VanR's structure provides insights into the general mechanisms of two-component systems in bacteria.
  • Biotechnology: Manipulating VanR could lead to engineered strains with tailored resistance profiles for biotechnological applications.
Structural Biology of VanR

VanR is a bacterial response regulator protein central to the two-component systems (TCS) that confer vancomycin resistance. Its structural biology reveals sophisticated mechanisms of signal transduction and transcriptional activation.

Domain Architecture of VanR: Receiver and DNA-Binding Domains

VanR features a canonical two-domain architecture:

  • N-terminal receiver domain (RD): Contains a conserved aspartate residue (Asp52 in Streptomyces coelicolor VanR) that undergoes phosphorylation. This domain adopts a classic (β/α)₅ fold characteristic of response regulators, with five parallel β-strands surrounded by five α-helices. Phosphorylation occurs at the active site pocket formed by conserved acidic residues and the SAK motif [1] [3].
  • C-terminal DNA-binding domain (DBD): Belongs to the winged helix-turn-helix (wHTH) family. This domain contains a three-helix bundle (HTH motif) and β-hairpin wings that mediate sequence-specific DNA recognition at promoter regions of vancomycin resistance operons (e.g., vanHAX) [1] [5].
  • Interdomain linker: A flexible peptide connecting the RD and DBD. This linker transmits phosphorylation-induced conformational changes from the RD to the DBD, enabling allosteric activation [1].

Table 1: Functional Domains of VanR Protein

DomainStructural FeaturesFunctional Role
N-terminal RD(β/α)₅ fold; conserved Asp phosphorylation sitePhosphorylation sensor; mediates dimerization and activation
C-terminal DBDWinged HTH motif (Helices α8-α10, β-wings)Binds promoter DNA via major groove recognition; transcriptional activation
Interdomain LinkerFlexible 10-15 residue peptideTransmits conformational changes from RD to DBD upon phosphorylation

Crystal Structures of Full-Length VanR in Inactive and Activated States

The first high-resolution crystal structures of full-length VanR from Streptomyces coelicolor (VanRSc) in both states were resolved at:

  • Inactive state (2.3 Å): Monomeric structure with a disordered α4 helix in the RD. The DBD is oriented such that its DNA-binding interface is partially occluded by the receiver domain. The linker region adopts a bent conformation that prevents DBD dimerization [1] [3] [5].
  • Activated state (2.0 Å): Phosphorylated mimetic (using beryllium fluoride, BeF₃⁻) shows a symmetric dimer. Phosphorylation induces ordering of α4 and creates a continuous dimerization interface spanning α4-β5-α5. The DBDs reorient into an open conformation compatible with DNA binding [1] [5].

These structures represent the first complete view of an OmpR/PhoB-class response regulator in both states, providing a mechanistic blueprint for activation [5].

Phosphorylation-Induced Conformational Changes: Disorder-to-Order Transitions

Phosphorylation at Asp52 triggers a major structural reorganization:

  • Helix α4 transition: The inactive state exhibits dynamic disorder in residues 82–95 (α4 helix). Upon phosphorylation, α4 folds into a stable amphipathic helix that packs against α1, α5, and β5 strands. This transition is the central activation switch [1] [3] [5].
  • Active site remodeling: Phosphorylation stabilizes the Mg²⁺-binding site (residues Asp8, Asp9, Lys101) and triggers a 120° rotation of the Thr82 side chain. This repositions Thr82 to form hydrogen bonds with the phosphoryl group [5].
  • Linker stabilization: The flexible linker (residues 125–135) becomes ordered, forming a short helix that couples RD dimerization to DBD reorientation. This enables cooperative DNA binding [1].

Dimerization Mechanisms: Role of Helix 4 in Receiver Domain Interface

Dimerization is the hallmark of VanR activation and is mediated by the RD:

  • Interface composition: The dimer interface (1,200 Ų) is formed primarily by hydrophobic interactions between α4 (Ile89, Val93) and α5 (Leu106, Val110) from each monomer. Salt bridges (Arg90–Glu114) and hydrogen bonds (Thr82–backbone carbonyls) further stabilize the dimer [1] [5].
  • Avidity-driven DNA binding: Analytical ultracentrifugation (AUC) confirms phosphorylation induces dimerization (Kd = 15 μM) and tetramerization at higher concentrations. Dimerized RDs position the DBDs to bind tandem promoter sites with high avidity, increasing DNA affinity 100-fold over monomers [1] [3] [7].
  • Mutational validation: Ala substitution of Ile89 or Arg90 disrupts dimerization in AUC assays and abolishes transcriptional activation in vivo, confirming α4's essential role [5].

Table 2: Structural Parameters of VanR Activation States

ParameterInactive StateActivated StateFunctional Consequence
Resolution2.3 Å2.0 ÅHigh-confidence structural models
Oligomeric StateMonomerDimer/TetramerEnables cooperative DNA binding
Helix α4 StatusDisordered (residues 82–95)Ordered amphipathic helixCreates dimer interface
DBD OrientationOccluded DNA-binding interfaceOpen conformationExposes DNA-recognition surfaces
Sedimentation (AUC)Monomeric (s20,w = 2.8 S)Dimeric (s20,w = 3.9 S)Confirms dimerization in solution [7]

Comparative Analysis with OmpR/PhoB Class Response Regulators

VanR belongs to the OmpR/PhoB family but exhibits distinct activation traits:

  • Shared domain architecture: Like PhoB and OmpR, VanR uses RD phosphorylation and wHTH-mediated DNA binding. The RD active site (DXDK motif) and DBD scaffold are conserved [1] [5].
  • Divergent dimerization mechanisms: PhoB dimerizes via its DBD, while OmpR dimerizes through transient RD interactions. VanR uniquely uses RD dimerization stabilized by α4 folding. This provides a stable platform for DBD-DNA interactions [1] [5].
  • Cross-talk insights: VanS (VanR's cognate kinase) can phosphorylate non-cognate regulators like PhoB, albeit 100× slower than VanR. This specificity arises from VanR's unique α4-mediated dimer interface, which optimizes VanS∼P transfer [5] [6].
  • Linker flexibility: VanR's linker is shorter than PhoB's, limiting conformational states. This may explain its strict dependence on RD dimerization for activation versus PhoB's linker-driven mechanisms [1].

These distinctions highlight VanR’s evolutionary adaptation to precisely control antibiotic resistance genes under vancomycin stress.

Properties

CAS Number

142871-07-6

Product Name

VanR protein

Molecular Formula

C8H14FNO2

Synonyms

VanR protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.